Boc-Lys(Ac)-AMC

概要

説明

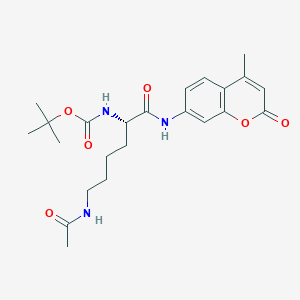

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs). Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify HDAC activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.

作用機序

Target of Action

Boc-Lys(Ac)-AMC primarily targets histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating gene expression and other cellular processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis .

Mode of Action

This compound interacts with HDACs, which remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability.

Result of Action

The action of this compound, through its interaction with HDACs, leads to the removal of acetyl groups from lysine residues. This can result in changes in protein conformation and activity, regulation of chromatin structure, and gene expression .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds, such as antimicrobial peptides, can be influenced by factors such as toxicity and cost .

生化学分析

Biochemical Properties

Boc-Lys(Ac)-AMC is involved in biochemical reactions, particularly as a substrate for histone deacetylases (HDAC) enzymes . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . The interaction between this compound and these enzymes is crucial in maintaining the equilibrium of lysine acetylation on histones .

Cellular Effects

The effects of this compound on cells are primarily related to its role in histone deacetylation. Deacetylation can lead to changes in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with HDAC enzymes. These enzymes remove acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This process can lead to changes in gene expression and influence various cellular functions .

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine acetylation and deacetylation . This process is regulated by HDAC enzymes and is crucial for maintaining the equilibrium of lysine acetylation on histones .

生物活性

Boc-Lys(Ac)-AMC (N-α-Boc-Lysine-ε-acetamido-4-methylcoumarin) is a fluorogenic substrate widely utilized in the study of histone deacetylases (HDACs). This compound serves as a critical tool in assessing HDAC activity, which is pivotal for understanding various biological processes and therapeutic interventions, particularly in cancer and neurological disorders. This article explores the biological activity of this compound, its applications in research, and relevant findings from recent studies.

Overview of Histone Deacetylases

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. They play significant roles in regulating gene expression, cell cycle progression, and apoptosis. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This compound functions as a substrate for HDACs. Upon deacetylation by these enzymes, this compound is converted into Boc-Lys-AMC, which releases a fluorescent product (7-amino-4-methylcoumarin). The fluorescence intensity correlates with HDAC activity, allowing for quantitative analysis.

Applications in Research

- HDAC Inhibition Studies : this compound is employed to evaluate the inhibitory effects of various compounds on HDAC activity. For instance, studies have shown that sodium butyrate effectively inhibits HDAC activity in mouse brain tissue when assessed using this compound as a substrate .

- Cell Permeability Assays : Research indicates that this compound is cell-permeable, making it suitable for monitoring HDAC inhibition in live cells. This property was demonstrated in a clinical study where the compound was used to assess the effects of MGCD0103, an HDAC inhibitor, on patients with advanced solid tumors .

- Comparative Enzyme Activity : The substrate has been utilized to compare the deacetylase activities of various bacterial enzymes against human HDACs. For example, studies identified specific bacterial deacylases that exhibit significant activity toward this compound, highlighting its utility in exploring enzyme specificity and function .

Table 1: Summary of Studies Utilizing this compound

Case Studies

Case Study 1: Sodium Butyrate and Neuroprotection

In a study assessing neuroprotective effects, mouse brain tissues were treated with sodium butyrate to inhibit HDAC activity. Using this compound as a substrate allowed researchers to quantify the extent of inhibition and correlate it with neuroprotective outcomes observed in behavioral assays .

Case Study 2: Clinical Evaluation of MGCD0103

In a Phase I clinical trial involving patients with advanced solid tumors, this compound was used to monitor the pharmacodynamic effects of MGCD0103. Results indicated that the compound could effectively track changes in HDAC activity post-treatment, providing insights into the therapeutic efficacy of the drug .

Research Findings

Recent research has expanded the understanding of this compound's role in enzyme assays:

- Fluorometric Assays : The use of this compound in fluorometric assays has been validated across various studies, demonstrating its reliability as a substrate for both human and bacterial HDACs .

- Substrate Selectivity : Investigations into substrate selectivity have shown that different HDAC isoforms exhibit varying efficiencies when interacting with this compound. This selectivity can be crucial for developing targeted therapies .

科学的研究の応用

Enzyme Activity Assays

Boc-Lys(Ac)-AMC is primarily employed as a substrate in assays to measure the activity of HDACs. These enzymes play critical roles in regulating gene expression through the removal of acetyl groups from lysine residues on histone proteins. The deacetylation of this compound releases the fluorescent product Boc-Lys-AMC, allowing for the quantification of HDAC activity.

- High-Throughput Screening : The compound has been successfully integrated into high-throughput screening assays for identifying novel HDAC inhibitors. Studies have demonstrated that this compound can be used to evaluate the inhibition potency of various compounds against HDACs, facilitating drug discovery efforts in cancer therapy .

- Selectivity Testing : Research indicates that this compound is selectively recognized by several HDAC isoforms, including HDAC1, HDAC2, and HDAC3, while showing limited recognition by others. This selectivity is crucial for developing targeted therapies that minimize off-target effects .

Investigating Bacterial Deacylases

Recent studies have expanded the applications of this compound beyond mammalian systems to include bacterial enzymes. The compound has been utilized to identify and characterize Zn²⁺-dependent deacylases in bacteria, providing insights into their substrate specificity and catalytic mechanisms. Notably, enzymes such as LcApaH and LpApaH demonstrated high activity towards this compound, underscoring its utility in microbial biochemistry .

Drug Development and Therapeutics

This compound serves as a pivotal intermediate in the synthesis of novel pharmaceuticals aimed at treating various diseases. Its structure allows researchers to explore new drug candidates targeting HDACs and other related pathways involved in cancer and neurodegenerative diseases.

- CNS-Penetrant Inhibitors : Investigations have identified potent class IIa HDAC inhibitors derived from this compound with favorable pharmacokinetic profiles, including good brain penetration. These findings are significant for developing therapies targeting central nervous system disorders .

Cell Permeability Studies

The compound has been shown to be cell-permeable, enabling its use in live-cell assays to monitor HDAC activity within cellular contexts. This capability allows researchers to assess the effects of potential inhibitors on HDAC activity directly within human cells, providing more relevant biological insights than traditional in vitro assays .

Fluorescence-Based Bioconjugation Techniques

This compound is also employed in bioconjugation methods for labeling proteins and peptides. This application facilitates real-time tracking of biological processes and interactions within living systems, enhancing our understanding of cellular dynamics .

Case Studies

化学反応の分析

Enzymatic Deacetylation by HDACs

Boc-Lys(Ac)-AMC serves as a substrate for Zn²⁺-dependent HDACs. The ε-acetyl group on lysine is hydrolyzed by HDACs, producing Boc-Lys-AMC. This reaction is critical for monitoring HDAC activity in vitro and in cellular models .

Key Findings:

- Mechanism :

-

Cell Permeability :

This compound is cell-permeable, enabling real-time monitoring of HDAC inhibition in live cells .

Substrate Specificity and HDAC Isoform Selectivity

This compound is preferentially deacetylated by class I/II HDACs but shows variable activity across isoforms and bacterial homologs.

Table 1: HDAC Isoform Activity with this compound

| HDAC Class | Isoform | Activity (% vs. HDAC6) | Source |

|---|---|---|---|

| Class I | HDAC1 | 85% | Human cells |

| Class IIa | HDAC4 | 40% | Recombinant |

| Class IIb | HDAC6 | 100% (reference) | Human cells |

| Bacterial | Lc ApaH | 92% | L. casei |

- Bacterial Deacylases : Enzymes like Lactobacillus casei ApaH (Lc ApaH) exhibit higher deacetylase activity (92% relative to HDAC6) compared to human isoforms .

Kinetic Parameters

Studies using recombinant HDAC1 and bacterial enzymes reveal substrate affinity and catalytic efficiency.

Table 2: Kinetic Parameters of HDAC1 with this compound

| Parameter | Value |

|---|---|

| Kₘ (μM) | 96 ± 12 |

| kₐₜ (s⁻¹) | 4.12 ± 0.3 |

| kₐₜ/Kₘ (M⁻¹s⁻¹) | 4.3 × 10⁴ |

- Inhibitor Studies : Trichostatin A (TSA) inhibits HDAC1 with IC₅₀ = 12 nM under standard assay conditions .

Modifications and Analogues

Structural modifications to this compound alter substrate specificity and enzymatic kinetics:

- Boc-Lys(TFAc)-AMC : Replacing acetyl with trifluoroacetyl enhances selectivity for bacterial deacylases (e.g., Bacillus subtilis AcuC) .

- Boc-Lys(Cr)-AMC : A crotonylated analogue detects decrotonylase activity in cells, with HDAC inhibition increasing H3K18cr levels by 3.2-fold .

Comparative Analysis of Bacterial vs. Mammalian Enzymes

Bacterial deacylases exhibit distinct substrate preferences:

Table 3: Activity of Bacterial Enzymes with this compound

| Enzyme | Organism | Activity (% vs. HDAC6) |

|---|---|---|

| Lc ApaH | Lactobacillus casei | 92% |

| Bs AcuC | Bacillus subtilis | 45% |

| Ps ApaH | Pseudomonas spp. | <10% |

- Cluster 3 Enzymes (e.g., Lc ApaH) show the highest activity due to conserved catalytic residues (His-Asp-His motif) .

Structural and Functional Insights

特性

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTRDULVNIPNLW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431743 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233691-67-3 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?

A1: this compound serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, this compound is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved this compound. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.

Q2: Are there limitations to using this compound to study HDAC activity?

A2: While this compound is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using this compound in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.

- Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.

- Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。